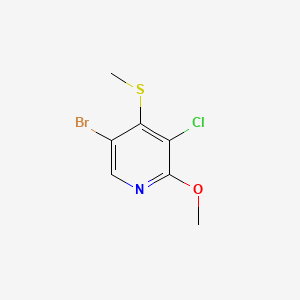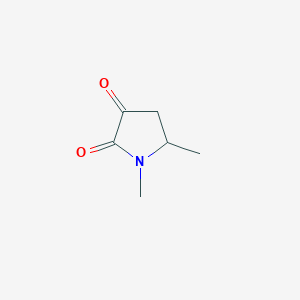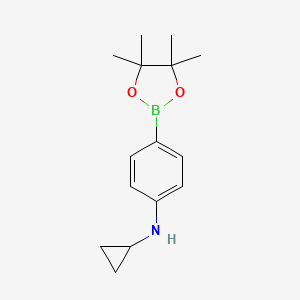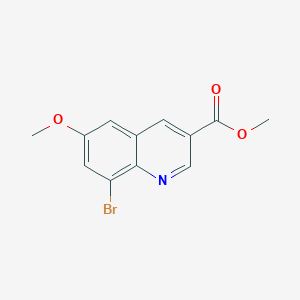
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methylthio substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms onto the pyridine ring using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).
Thiomethylation: Introduction of the methylthio group (-SCH3) using methylthiol (CH3SH) or dimethyl disulfide (CH3SSCH3) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., tin(II) chloride, iron), acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines (if nitro group is present).
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and other functional groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic acid ester.
2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyridine: Similar functional groups but different substitution pattern.
Uniqueness
5-Bromo-3-chloro-2-methoxy-4-(methylthio)pyridine is unique due to its specific combination of substituents on the pyridine ring, which can impart distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7BrClNOS |
|---|---|
Molekulargewicht |
268.56 g/mol |
IUPAC-Name |
5-bromo-3-chloro-2-methoxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C7H7BrClNOS/c1-11-7-5(9)6(12-2)4(8)3-10-7/h3H,1-2H3 |
InChI-Schlüssel |
IIGSYVKRCLAFQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1Cl)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















